![molecular formula C14H15FO2 B13542599 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound characterized by a spirocyclic structure. The presence of a fluorophenyl group and a carboxylic acid functional group makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a 1,3-diol, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with the spirocyclic core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorophenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol or aldehyde, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure with additional fluorine atoms.
Spiro[3.3]heptane-2-carboxylic acid: Lacks the fluorophenyl group, providing a basis for comparison in terms of reactivity and biological activity.
Spiro[3.3]heptane-2-carboxylic acid, 6-(hydroxymethyl)-, ethyl ester:
Uniqueness
2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H15FO2 |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H15FO2/c15-11-5-2-1-4-10(11)14(12(16)17)8-13(9-14)6-3-7-13/h1-2,4-5H,3,6-9H2,(H,16,17) |
Clé InChI |
MPPMQJGFYOHQFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C2)(C3=CC=CC=C3F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



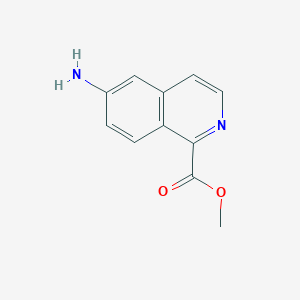
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
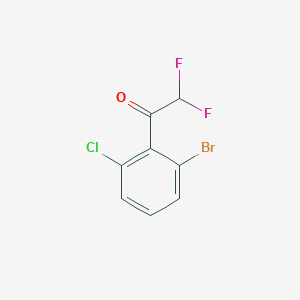

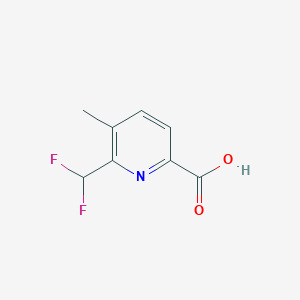
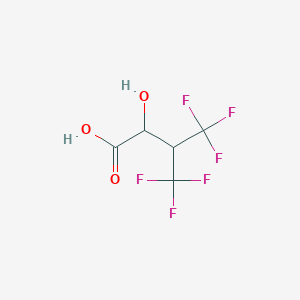
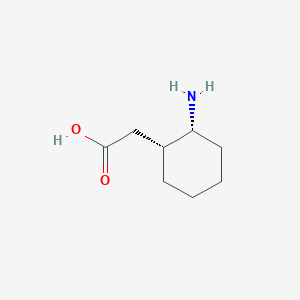
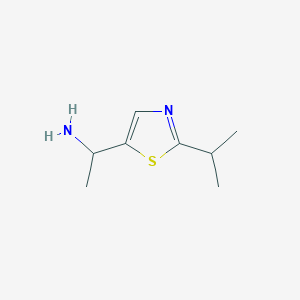
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
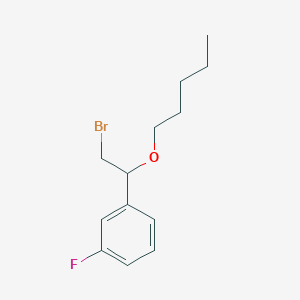
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
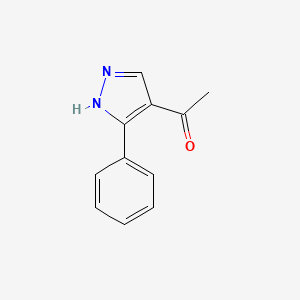
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
